molecular formula C16H12N4O4 B3332822 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid CAS No. 923057-85-6

3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

Cat. No.: B3332822
CAS No.: 923057-85-6
M. Wt: 324.29 g/mol
InChI Key: FBOJVQHWWJXBET-UHFFFAOYSA-N
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Description

3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid is a chemical compound with the molecular formula C16H12N4O4 It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two benzoic acid groups

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-amino-1,2,4-triazole, have been reported to inhibit dna synthesis .

Mode of Action

Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Given its potential role as a dna synthesis inhibitor , it could affect pathways related to cell division and growth.

Result of Action

If it acts as a dna synthesis inhibitor like its structural analogs , it could potentially halt cell division and growth, leading to cell death.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its solubility in water and alcohol suggests that it could be more effective in aqueous or alcoholic environments. Additionally, its stability could be affected by temperature, light, and the presence of strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid typically involves the reaction of hydrazine derivatives with carboxylic acids. One common method includes the cyclization of hydrazine with benzoic acid derivatives under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as ortho-phosphoric acid, which facilitates the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid is unique due to the presence of two benzoic acid groups attached to the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-amino-5-(3-carboxyphenyl)-1,2,4-triazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c17-20-13(9-3-1-5-11(7-9)15(21)22)18-19-14(20)10-4-2-6-12(8-10)16(23)24/h1-8H,17H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOJVQHWWJXBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NN=C(N2N)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70854395
Record name 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70854395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923057-85-6
Record name 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70854395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
Reactant of Route 2
3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
Reactant of Route 3
3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
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Reactant of Route 4
3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
Reactant of Route 5
3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
Reactant of Route 6
Reactant of Route 6
3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

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